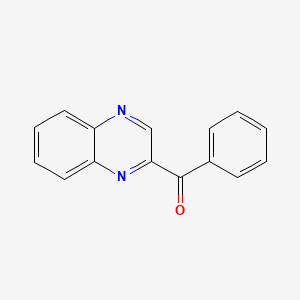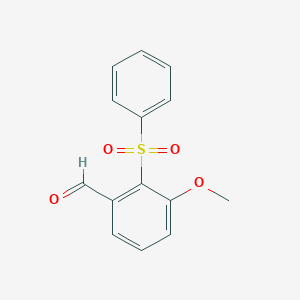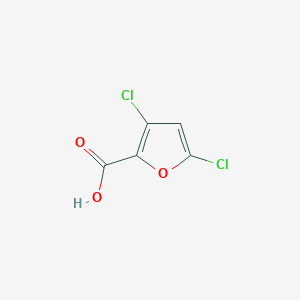![molecular formula C8H7NOS B15359242 2-Methyl-6H,7H-thieno[2,3-C]pyridin-7-one](/img/structure/B15359242.png)
2-Methyl-6H,7H-thieno[2,3-C]pyridin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6H,7H-thieno[2,3-C]pyridin-7-one is a bicyclic heteroaromatic compound characterized by a fused thieno[2,3-C]pyridine ring system
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as thiophene derivatives and pyridine derivatives.
Reaction Steps: The synthesis involves multiple steps, including cyclization reactions, halogenation, and subsequent functional group modifications.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated synthesis platforms.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace substituents on the thieno[2,3-C]pyridine ring.
Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce different substituents onto the ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or iodine, and nucleophiles such as amines or alcohols.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like sodium carbonate.
Major Products Formed:
Oxidation products include carboxylic acids and ketones.
Reduction products include alcohols and amines.
Substitution products include various substituted thieno[2,3-C]pyridines.
Coupling products include biaryl compounds and heteroaryl-aryl compounds.
Scientific Research Applications
2-Methyl-6H,7H-thieno[2,3-C]pyridin-7-one has found applications in several scientific research areas:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and cardiovascular disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Methyl-6H,7H-thieno[2,3-C]pyridin-7-one exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Thieno[2,3-C]pyridine: A closely related compound with similar biological activity.
Thieno[3,2-d]pyrimidine:
Thieno[3,4-b]pyridine: A structurally similar compound used in various chemical syntheses.
Uniqueness: 2-Methyl-6H,7H-thieno[2,3-C]pyridin-7-one stands out due to its specific substitution pattern and potential for diverse chemical transformations.
Properties
Molecular Formula |
C8H7NOS |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
2-methyl-6H-thieno[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C8H7NOS/c1-5-4-6-2-3-9-8(10)7(6)11-5/h2-4H,1H3,(H,9,10) |
InChI Key |
FZBPEQSRFAIGPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)C(=O)NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-4-[[4-[(tert-Butyldimethylsilyl)oxy]-2-butyl]oxy]-2-chloropyridine](/img/structure/B15359178.png)

![Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B15359189.png)

![7-Oxospiro[3.5]nonane-8-carboxylic acid](/img/structure/B15359205.png)
![3-Methoxy-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid](/img/structure/B15359209.png)





![2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B15359238.png)
